![molecular formula C19H26ClN5OS B1426201 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885699-88-7](/img/structure/B1426201.png)
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C19H26ClN5OS and its molecular weight is 408 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
This compound is a heterocyclic building block used in pharmaceutical research. Its structure suggests potential activity in central nervous system (CNS) disorders due to the presence of a piperazine moiety, which is often seen in drugs targeting CNS receptors .
Molecular Biology
In molecular biology, this compound could be used as a precursor for synthesizing more complex molecules that interact with DNA or RNA, given its thieno[3,2-d]pyrimidine core, which is structurally similar to nucleotides .
Chemical Synthesis
The compound serves as a versatile intermediate in chemical synthesis. Its morpholine ring can act as a directing group in metal-catalyzed reactions, facilitating the introduction of additional functional groups at specific positions on the thieno[3,2-d]pyrimidine scaffold .
Material Science
In material science, the compound’s rigid structure and potential for electronic delocalization make it a candidate for use in the development of organic semiconductors or as a component in photovoltaic cells .
Analytical Chemistry
As an analytical reagent, this compound could be used in spectrophotometric analysis due to its potential to absorb light at specific wavelengths, which is useful in determining the concentration of various substances .
Neuroscience
The compound’s piperazine and morpholine groups suggest it may modulate neurotransmitter systems, making it valuable for studying neurological pathways and disorders .
Cancer Research
The thieno[3,2-d]pyrimidine moiety is structurally related to certain kinase inhibitors, indicating potential applications in cancer research for developing new chemotherapeutic agents .
Drug Delivery
Due to its structural complexity, this compound could be explored for drug delivery applications, particularly in designing prodrugs or as a carrier molecule to improve the pharmacokinetics of therapeutic agents .
properties
IUPAC Name |
4-[2-chloro-6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5OS/c20-19-21-16-11-15(13-24-5-3-23(4-6-24)12-14-1-2-14)27-17(16)18(22-19)25-7-9-26-10-8-25/h11,14H,1-10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYYFFQXGWGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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